LY288513 - 147523-65-7

LY288513

Catalog Number: EVT-273962
CAS Number: 147523-65-7
Molecular Formula: C22H18BrN3O2
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY288513 is a synthetic compound developed for scientific research, particularly in the field of neuroscience. [] It is classified as a non-peptide antagonist of the CCK-B receptor, a subtype of the cholecystokinin receptor found primarily in the central nervous system. [, , , , , , ] LY288513 is recognized for its high selectivity and affinity for CCK-B receptors, making it a valuable tool for investigating the role of the cholecystokinin system in various physiological and pathological processes. [, , ]

Molecular Structure Analysis

Although the provided literature doesn't provide a detailed analysis of the molecular structure of LY288513, it does specify its full chemical name: 1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)-. [] This information indicates the presence of a pyrazolidinone ring, a carboxamide group, a bromophenyl group, and two phenyl groups in its structure. The (4S,5R) designation indicates the stereochemistry of the molecule, which is crucial for its biological activity.

Mechanism of Action

LY288513 exerts its effects by selectively binding to and blocking the activity of CCK-B receptors. [, , , , , , , ] By antagonizing these receptors, LY288513 inhibits the actions of cholecystokinin, a neuropeptide involved in various physiological functions, including anxiety, stress response, and dopamine regulation. [, , ] The specific mechanisms by which CCK-B receptor antagonism influences these processes are complex and remain an active area of research.

Applications
  • Investigating the role of CCK-B receptors in anxiety and stress: Studies have shown that LY288513 exhibits anxiolytic effects in various animal models of anxiety, such as conditioned fear stress and the elevated plus-maze test. [, ] It suggests that CCK-B receptors play a role in mediating anxiety-related behaviors, making them a potential target for developing novel anxiolytic drugs.
  • Studying the effects of CCK-B receptor antagonism on dopamine neurotransmission: Research indicates that LY288513 can modulate the activity of dopamine neurons in the brain. [, ] This modulation suggests a potential role for CCK-B receptors in regulating dopamine-related functions, including motor control, reward, and motivation.
  • Exploring the potential of CCK-B antagonists in treating substance withdrawal symptoms: Studies have demonstrated that LY288513 can attenuate some withdrawal symptoms associated with chronic administration of diazepam (a benzodiazepine) and nicotine. [, ] These findings suggest that CCK-B receptor antagonists could be a potential therapeutic strategy for managing substance withdrawal.

LY262691

  • Compound Description: LY262691 is a diphenylpyrazolidinone derivative and a potent and selective CCK-B receptor antagonist. [] It has been shown to decrease the number of spontaneously active dopamine (DA) neurons in the ventral tegmental area (A10) and substantia nigra (A9) of anesthetized rats. []

LY262684

  • Compound Description: LY262684 is a diphenylpyrazolidinone derivative and a selective CCK-B receptor antagonist. [] It has been shown to decrease the number of spontaneously active A10 DA cells, similar to LY262691. []
  • Relevance: LY262684 belongs to the same diphenylpyrazolidinone class as LY288513, and they share structural similarities. This structural resemblance translates to shared CCK-B receptor antagonist activity. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY191009

  • Compound Description: LY191009 is another diphenylpyrazolidinone derivative exhibiting high selectivity for CCK-B receptors. [] Similar to LY262691 and LY262684, it has been shown to reduce the number of spontaneously active A10 DA cells in the brain. []
  • Relevance: LY191009 shares structural features with LY288513, both containing the diphenylpyrazolidinone core. This structural similarity is reflected in their shared CCK-B receptor antagonist properties. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY242040

  • Compound Description: LY242040 is a diphenylpyrazolidinone compound that acts as a selective CCK-B receptor antagonist. [] It effectively decreases the number of spontaneously active A10 DA cells in the brain, similar to other compounds in this class. []
  • Relevance: LY242040 belongs to the same structural class as LY288513, both characterized by the diphenylpyrazolidinone core. This shared structural motif contributes to their common CCK-B receptor antagonist activity. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY206890

  • Compound Description: LY206890 is an analog of the diphenylpyrazolidinone CCK-B receptor antagonists, but it lacks the characteristic activity of this class. In studies, it did not affect the number of spontaneously active A10 DA cells. []
  • Relevance: LY206890 serves as a negative control in studies involving LY288513. Despite being structurally related, its lack of CCK-B receptor antagonist activity highlights the importance of specific structural features for the desired pharmacological effect. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY219057

  • Compound Description: LY219057 is a diphenylpyrazolidinone analog selective for CCK-A receptors, making it an antagonist at this subtype. [] Unlike the CCK-B selective compounds, LY219057 did not influence the number of spontaneously active A10 DA cells. []
  • Relevance: LY219057 is a valuable tool for differentiating CCK-A and CCK-B receptor-mediated effects. Its contrasting activity compared to LY288513 emphasizes the selectivity of LY288513 for the CCK-B receptor subtype and its subsequent effects on DA neurons. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

L-365,260

  • Compound Description: L-365,260 is a benzodiazepine derivative that acts as a CCK-B receptor antagonist. [] It has been shown to decrease the number of spontaneously active A10 DA cells in a manner similar to the diphenylpyrazolidinone CCK-B antagonists. []
  • Relevance: L-365,260 represents a distinct structural class of CCK-B receptor antagonists compared to LY288513. Despite their structural differences, both compounds share the ability to inhibit CCK-B receptors and influence DA neuron activity. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

LY288512

  • Compound Description: LY288512 is the less active optical isomer of LY288513. [] It exhibits a weaker effect in decreasing the number of spontaneously active A10 DA cells compared to LY288513. []
  • Relevance: The comparison between LY288512 and LY288513 highlights the importance of stereochemistry in determining the potency and pharmacological activity of CCK-B receptor antagonists. [] (https://www.semanticscholar.org/paper/b54504cafdd3bda9c1a22ad1b23623b268b1c9a5)

Pentagastrin

  • Compound Description: Pentagastrin is a synthetic peptide that acts as a CCK-B receptor agonist. [] In feline models, pentagastrin administration has been observed to decrease the mean power frequency (MPF) of jaw muscle electromyography (EMG). []
  • Relevance: Pentagastrin serves as a pharmacological tool to understand the opposite effects of CCK-B receptor activation compared to LY288513, which acts as an antagonist at this receptor. The contrasting effects of pentagastrin and LY288513 on MPF illustrate the opposing actions of agonists and antagonists at the CCK-B receptor. [] (https://www.semanticscholar.org/paper/49a7ac8ad0fcd0ece576481124d175c6674f8d62)

YM022

  • Compound Description: YM022 is a potent and selective CCK-B receptor antagonist. [] It effectively inhibits gastrin-induced histidine decarboxylase activation in rats. []
  • Relevance: YM022, like LY288513, demonstrates high selectivity for the CCK-B receptor. Both compounds exemplify the pharmacological class of CCK-B antagonists and their potential in modulating physiological processes related to CCK-B receptor activity. [] (https://www.semanticscholar.org/paper/29ae7a063f61981d397df0f0e3e093f40139976c)

RP73870

  • Compound Description: RP73870 is another selective CCK-B receptor antagonist. It effectively blocks gastrin-induced histidine decarboxylase activation in rats. []
  • Relevance: RP73870 shares a similar pharmacological profile with LY288513, both acting as potent and selective CCK-B receptor antagonists. [] (https://www.semanticscholar.org/paper/29ae7a063f61981d397df0f0e3e093f40139976c)

L-740,093

  • Compound Description: L-740,093 is a CCK-B receptor antagonist that effectively inhibits gastrin-induced histidine decarboxylase activation in rats. []
  • Relevance: L-740,093, along with LY288513, belongs to the class of CCK-B receptor antagonists, demonstrating the diversity of chemical structures capable of interacting with and blocking this receptor subtype. [] (https://www.semanticscholar.org/paper/29ae7a063f61981d397df0f0e3e093f40139976c)

L-364,718

  • Compound Description: L-364,718 is a selective CCK-A receptor antagonist. [] It has been investigated for its effects on morphine withdrawal symptoms in rats. []
  • Relevance: L-364,718 serves as a valuable tool to differentiate CCK-A receptor-mediated effects from those of LY288513, which selectively targets CCK-B receptors. This distinction is crucial for understanding the specific roles of each receptor subtype in various physiological and pathological processes. [] (https://www.semanticscholar.org/paper/a5ee1d085546f2fbea98500644eed85df2fd8ab6)

Properties

CAS Number

147523-65-7

Product Name

LY288513

IUPAC Name

(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1

InChI Key

LMUQHXHWJWQXSD-PMACEKPBSA-N

SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

1-(4-bromophenylaminocarbonyl)-4,5-diphenyl-3-pyrazolidinone
LY 262691
LY 288512
LY 288513
LY-262691
LY-288512
LY262691
LY288513

Canonical SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.